Compound Description: This compound is the product of a reaction between N-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide and dimethylether-boron trifluoride []. It represents the first reported instance of an isolated and fully characterized open-chain non-chelate boron complex of a cycloimidate N-oxide [].
Relevance: This compound shares a common structural motif with N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, namely the 1-hydroxycyclohexyl group. The reaction that forms 5,5-Pentamethylene-2-phenyl-4,5-dihydrooxazol-N-oxide(N—O—B)trifluoroborane demonstrates the reactivity of the hydroxyl group in this motif [].
Compound Description: Ponatinib is described as a potent pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant [, ]. This property makes it a potential therapeutic option for treating chronic myeloid leukemia (CML), particularly in cases resistant to other treatments [, ].
Relevance: Though Ponatinib belongs to the diarylamide 3-aminoindazole class, its structural similarity with N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide lies in the presence of the ethynyl linker and the benzamide group. The success of Ponatinib in targeting specific kinase mutations suggests that modifications around these structural features could be explored in designing new compounds [, ].
Compound Description: This compound, AKE-72, stands out as a potent pan-BCR-ABL inhibitor, demonstrating activity even against the imatinib-resistant T315I mutant []. Its development was based on a previous indazole derivative, aiming to enhance its inhibitory activity against the BCR-ABLT315I mutant [].
Relevance: Similar to N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, AKE-72 possesses both an ethynyl linker and a benzamide group in its structure []. The presence of these shared structural elements highlights a potential direction for modifying the target compound to target kinases like BCR-ABL, potentially leading to novel therapeutic agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.